Butanoic acid, 2-[(2-nitrophenyl)azo]-3-oxo-, ethyl ester
Overview
Description
Butanoic acid, 2-[(2-nitrophenyl)azo]-3-oxo-, ethyl ester is an organic compound with a complex structure that includes a butanoic acid backbone, a nitrophenyl azo group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 2-[(2-nitrophenyl)azo]-3-oxo-, ethyl ester typically involves the reaction of butanoic acid derivatives with 2-nitrophenyl azo compounds under specific conditions. One common method includes the esterification of butanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-[(2-nitrophenyl)azo]-3-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The nitrophenyl azo group can be oxidized to form nitro derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Butanoic acid, 2-[(2-nitrophenyl)azo]-3-oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Butanoic acid, 2-[(2-nitrophenyl)azo]-3-oxo-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl azo group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Butanoic acid, 2-[(2-nitrophenyl)azo]-3-oxo-, methyl ester
- Butanoic acid, 2-[(2-nitrophenyl)azo]-3-oxo-, propyl ester
- Butanoic acid, 2-[(2-nitrophenyl)azo]-3-oxo-, butyl ester
Uniqueness
Butanoic acid, 2-[(2-nitrophenyl)azo]-3-oxo-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the ethyl ester group, in particular, influences its solubility and reactivity compared to its methyl, propyl, and butyl counterparts .
Properties
IUPAC Name |
ethyl 2-[(2-nitrophenyl)diazenyl]-3-oxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5/c1-3-20-12(17)11(8(2)16)14-13-9-6-4-5-7-10(9)15(18)19/h4-7,11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJPVTWGFZRGFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)N=NC1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501686 | |
Record name | Ethyl 2-[(E)-(2-nitrophenyl)diazenyl]-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80501686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33165-45-6 | |
Record name | Ethyl 2-[(E)-(2-nitrophenyl)diazenyl]-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80501686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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